N-(4-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Description
N-(4-ETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE: is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-15-5-9-17(10-6-15)22-19(25)13-26-18-11-7-16(8-12-18)21-23-20(14(2)3)24-27-21/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
InChI Key |
RQVBSKXCSRVBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in peer-reviewed scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
N-(4-ETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- 3-(4-ETHOXYPHENYL)-N’-[(E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-4-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3-(3-ETHOXYPHENYL)-N’-(1-(4-NITROPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N-(4-ETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is unique due to its specific structural features, such as the presence of the ethylphenyl and isopropyloxadiazole groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
